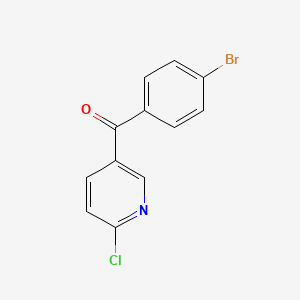

5-(4-Bromobenzoyl)-2-chloropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMSFRRFJDYZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Utility of 5 4 Bromobenzoyl 2 Chloropyridine

Primary Synthetic Routes to 5-(4-Bromobenzoyl)-2-chloropyridine

The synthesis of this compound can be approached through several strategic pathways. These routes primarily involve the formation of the key carbon-carbon bond between the pyridine (B92270) and benzoyl moieties or the construction of the substituted pyridine ring from acyclic precursors.

Acylation Strategies Involving 2-Chloropyridine (B119429)

One of the most direct methods for the synthesis of this compound is through the Friedel-Crafts acylation of a suitable 2-chloropyridine derivative. This typically involves reacting 2-chloropyridine with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst. However, the direct acylation of 2-chloropyridine itself can be challenging due to the deactivating effect of the chlorine atom and the pyridine nitrogen on the aromatic ring, often leading to low yields and a mixture of products. wikipedia.org

To overcome these challenges, modifications to the substrate or reaction conditions are often necessary. For instance, the use of a more activated 2-chloropyridine derivative or a highly effective catalyst system can improve the efficiency and regioselectivity of the acylation reaction.

Preparation via Precursors and Halogenated Pyridine Derivatives

An alternative and often more controlled approach involves the synthesis of this compound from more complex, pre-functionalized pyridine precursors. This multi-step strategy allows for the precise placement of the desired substituents.

A common strategy begins with a differently substituted pyridine, such as 2-amino-4-chloropyridine. google.com This starting material can undergo bromination to introduce the bromine atom at the desired position. google.com Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction, can then be used to introduce the chloro group, yielding a dihalogenated pyridine intermediate like 5-bromo-2,4-dichloropyridine. google.com This intermediate can then undergo a selective reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction, with a suitable 4-bromobenzoylating agent to furnish the final product.

Another pathway could involve starting with a pyridine derivative that already contains the benzoyl group, or a precursor to it, and then introducing the halogen atoms. For example, a (pyridin-3-yl)(4-bromophenyl)methanone could be synthesized first, followed by selective chlorination at the 2-position of the pyridine ring.

The synthesis of related structures, such as 2-(2-amino-5-bromobenzoyl)pyridine, has been achieved through methods like the addition of 2-bromopyridine (B144113) to a solution of 5-bromoanthranilic acid with n-butyllithium at low temperatures. google.com This highlights the use of organolithium reagents in forming the crucial carbon-carbon bond.

Chemical Transformations and Derivatizations of this compound

The presence of multiple reactive sites—the chloro-substituted pyridine ring and the bromo-substituted benzoyl group—makes this compound a versatile building block for further molecular elaboration.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Both the chlorine atom on the pyridine ring and the bromine atom on the benzoyl ring are amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups.

Suzuki Coupling: The bromine atom on the benzoyl ring can readily participate in Suzuki coupling reactions with various boronic acids or esters. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl ketone derivative. Similarly, the chlorine atom at the 2-position of the pyridine ring can also undergo Suzuki coupling, although typically under different reaction conditions. For example, 2-chloro-5-(2,5-dimethoxyphenyl)pyridine can be prepared via a Suzuki coupling reaction involving 5-bromo-2-chloropyridine (B1630664) and 2,5-dimethoxyphenylboronic acid. sigmaaldrich.comsigmaaldrich.com

Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups. The bromine atom on the benzoyl moiety would be the more reactive site for this transformation.

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed cross-electrophile coupling reactions have been developed for the alkylation of 2-chloropyridines using alkyl bromides. nih.govwisc.edu This methodology could potentially be applied to this compound to introduce alkyl groups at the 2-position of the pyridine ring.

Nucleophilic Substitution Reactions at the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the introduction of a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines can lead to the formation of 2-aminopyridine (B139424) derivatives. Palladium-catalyzed amination is a common method to achieve this transformation. sigmaaldrich.comsigmaaldrich.com

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxypyridine ethers.

Thiols: Reaction with thiols or their corresponding thiolates can yield 2-thiopyridine derivatives.

These substitution reactions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the benzoyl group.

Oxidation and Reduction Reactions of Associated Functional Groups

The functional groups present in this compound can undergo various oxidation and reduction reactions.

Reduction of the Ketone: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This would yield (2-chloro-5-((4-bromophenyl)(hydroxy)methyl)pyridine). Further reduction could lead to the corresponding methylene (B1212753) compound.

Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The resulting N-oxide can activate the pyridine ring for different types of transformations.

Below is an interactive data table summarizing the key reactions and transformations of this compound.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br or C-Cl | Biaryl ketone or substituted pyridine |

| Heck Reaction | Alkene, Pd catalyst, base | C-Br | Alkenyl-substituted benzoyl pyridine |

| Nickel-Coupling | Alkyl bromide, Ni catalyst | C-Cl | Alkyl-substituted pyridine |

| Nucleophilic Amination | Amine, Pd catalyst or heat | C-Cl | 2-Aminopyridine derivative |

| Nucleophilic Alkoxylation | Alcohol, base | C-Cl | 2-Alkoxypyridine derivative |

| Ketone Reduction | NaBH4 or LiAlH4 | C=O | Secondary alcohol |

| Pyridine N-Oxidation | m-CPBA | Pyridine Nitrogen | Pyridine-N-oxide |

Regioselective Functionalization Approaches

The distinct electronic and steric properties of the substituents on the this compound ring allow for precise, regioselective reactions. The chlorine atom at the 2-position, for instance, can be selectively displaced or involved in cross-coupling reactions. Research into the regioselective functionalization of similar 2-chloropyridines has demonstrated that the 2-chloro substituent has a notable influence on the regioselectivity of metalation reactions. mdpi.com This directed-lithiation approach has been successfully used for the selective functionalization at position 5 of 2-chloroisonicotinic acid. mdpi.com Such methodologies are crucial for creating orthogonally functionalized pyridine derivatives, which are valuable scaffolds in medicinal chemistry. mdpi.com

A study on the total synthesis of (+)-floyocidin B highlighted the strategic importance of the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.com This approach enabled the synthesis of the natural product and its analogs, underscoring the utility of these functionalization strategies in complex molecule synthesis. mdpi.com

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient and atom-economical approach to building molecular complexity. researchgate.netnih.gov While specific MCRs involving this compound are not extensively documented in the provided results, the structural motifs present in this compound are commonly employed in various MCRs. For instance, aminopyrazoles, which are structurally related to functionalized pyridines, are versatile building blocks in the synthesis of fused heterocyclic systems through MCRs. researchgate.net

The development of novel MCRs is a continuous effort in organic synthesis to create diverse molecular scaffolds. rsc.org The reactivity of the ketone and the halogenated pyridine ring in this compound suggests its potential as a valuable component in the design of new MCRs for the synthesis of novel heterocyclic compounds.

Advanced Synthetic Applications

Construction of Complex Heterocyclic Scaffolds (e.g., indolizine (B1195054) derivatives, azafluorenones)

This compound is a key starting material for the synthesis of various complex heterocyclic systems. One notable application is in the construction of indolizine derivatives. Indolizines are an important class of nitrogen-containing heterocyclic compounds found in many natural products and are of significant interest due to their diverse biological activities. semanticscholar.org

A novel and environmentally friendly method has been developed for the synthesis of new indolizine derivatives, such as methyl 7-amino-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate and ethyl 7-amino-3-(4-bromobenzoyl)-2-phenylindolizine-1-carboxylate. researchgate.net These compounds have been investigated for their potential pharmacological applications. researchgate.net The synthesis of indolizine derivatives often involves the reaction of a pyridine derivative with an α-halo ketone or a related species, followed by an intramolecular cyclization. The 2-chloro substituent and the benzoyl group in this compound can be strategically utilized in such synthetic routes.

The general synthesis of indolizine derivatives can be achieved through various methods, including tandem reactions involving the [3+2] cycloaddition of N-ylides with electron-deficient alkenes. nih.gov This highlights the versatility of synthetic approaches to this important scaffold.

Integration into Total Synthesis Endeavors

The strategic functionalization of pyridine rings is a cornerstone of many total synthesis campaigns. The work on the total synthesis of (+)-floyocidin B serves as a prime example, where the 4,5-regioselective functionalization of 2-chloropyridines was a critical strategy. mdpi.com This approach allowed for the successful synthesis of the complex natural product, demonstrating the importance of having access to versatile and selectively reactive building blocks like derivatives of 2-chloropyridine. mdpi.com The ability to introduce different functionalities at specific positions of the pyridine ring is essential for building up the molecular complexity required for natural product synthesis. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 4 Bromobenzoyl 2 Chloropyridine

Reactivity Profile of the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine portion of the molecule is characterized by its susceptibility to nucleophilic attack, a feature that is significantly influenced by the presence of the ring nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) Characteristics

The 2-chloropyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone in the synthesis and functionalization of N-heterocycles. nih.govresearchgate.net The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyridine (B92270) ring and resulting in the substituted product. researchgate.net

The rate of SNAr reactions on chloropyridines is influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. For instance, electron-withdrawing groups can further enhance the reactivity of the ring towards nucleophiles. ajchem-a.com While 2-chloropyridine is significantly more reactive than chlorobenzene, its reactivity can be surpassed by other heteroaryl chlorides like 2-chloropyrimidine. ajchem-a.com Nevertheless, SNAr remains a common and synthetically useful reaction for modifying the 2-position of the pyridine ring. researchgate.net

| Factor | Influence on Reactivity | Reference |

|---|---|---|

| Pyridine Nitrogen | Activates the ring towards nucleophilic attack by withdrawing electron density. | wikipedia.orgacs.org |

| Leaving Group | Fluorine is generally a better leaving group than chlorine in SNAr reactions on pyridines. | ajchem-a.commit.edu |

| Substituents | Electron-withdrawing groups on the pyridine ring increase the rate of SNAr. | acs.orgajchem-a.com |

| Nucleophile | Stronger nucleophiles lead to faster reaction rates. | nih.gov |

Influence of the Pyridine Nitrogen on Electrophilicity and Stability

The nitrogen atom in the pyridine ring plays a crucial role in determining the molecule's electronic properties and reactivity. Being more electronegative than carbon, the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. wikipedia.orgacs.org This effect decreases the electron density of the ring carbons, making the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgwikipedia.org In acidic conditions, the nitrogen can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophiles. wikipedia.org

Conversely, this electron deficiency makes the carbon atoms, particularly at the 2- and 4-positions, more electrophilic and thus more susceptible to attack by nucleophiles. wikipedia.org The resonance stabilization of the Meisenheimer intermediate formed during SNAr at the 2-position is enhanced by the ability of the electronegative nitrogen to accommodate the negative charge. wikipedia.org This inherent electrophilicity at the 2-position is a key feature of the reactivity of the 2-chloropyridine moiety.

Reactivity Profile of the 4-Bromobenzoyl Moiety

The 4-bromobenzoyl group offers two main sites for chemical reactions: the carbonyl group and the bromine atom attached to the benzene ring.

Reactions of the Carbonyl Group

The carbonyl group (C=O) is characterized by a significant polarization of the double bond, with the oxygen atom being more electronegative than the carbon atom. This results in the carbonyl carbon being electron-poor and, therefore, electrophilic. scielo.bracs.org Consequently, it is a prime target for attack by a variety of nucleophiles. scielo.bracs.org

Typical reactions of the carbonyl group in a ketone, such as the one in the benzoyl moiety, include nucleophilic addition. Strong nucleophiles like organometallic reagents can add to the carbonyl carbon to form alcohols after an aqueous workup. acs.org The reactivity of the carbonyl can be influenced by the nature of the groups attached to it; electron-withdrawing groups tend to increase its electrophilicity. acs.orgnih.gov

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol | acs.org |

| Reduction | Sodium Borohydride (B1222165) (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol | acs.org |

| Formation of Imines | Primary Amines (R-NH2) | Imine (Schiff Base) | acs.org |

| Formation of Oximes | Hydroxylamine (NH2OH) | Oxime | acs.orgmasterorganicchemistry.com |

Reactions Involving the Aromatic Bromine Atom

The bromine atom on the benzoyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a powerful method for forming biaryl structures. The reactivity in Suzuki coupling generally follows the order of I > OTf > Br > Cl for the halide. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between the aryl bromide and an alkene. nih.govscielo.br This reaction is widely used to attach olefinic groups to aromatic rings. nih.gov The choice of base and solvent can be crucial for the selectivity of the reaction. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl bromide and an amine to form a new carbon-nitrogen bond. organic-chemistry.orgchemspider.com This method is a significant improvement over traditional methods for synthesizing aryl amines and is tolerant of a wide range of functional groups. rsc.org

Studies on Rearrangement Mechanisms

The structure of 5-(4-Bromobenzoyl)-2-chloropyridine, being a diaryl ketone derivative, suggests the possibility of undergoing certain rearrangement reactions, particularly under specific conditions or after conversion to a suitable intermediate.

One of the most relevant potential rearrangements is the Beckmann rearrangement . This reaction involves the transformation of an oxime into an amide, typically catalyzed by acid. wikipedia.orgmasterorganicchemistry.com For a ketone like this compound, it would first need to be converted to its corresponding oxime by reaction with hydroxylamine. A study on the Beckmann rearrangement of the oximes of phenyl 2-pyridyl ketone (2-benzoylpyridine) demonstrated that the two stereoisomeric oximes rearrange to form different amide products. acs.orgacs.org The syn-phenyl oxime yields 2-(benzoylamino)-pyridine, while the anti-phenyl isomer gives picolinic anilide. acs.org This highlights the stereospecific nature of the rearrangement, where the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.org

Another potential rearrangement is the Fries rearrangement , which involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com While not a direct rearrangement of the starting compound, if the carbonyl group were reduced to an alcohol and subsequently esterified with a phenol, the resulting aryl ester could undergo a Fries rearrangement. A photochemical variant, the Photo-Fries rearrangement , proceeds via a radical mechanism and can also yield ortho- and para-hydroxy ketones. wikipedia.orgrsc.org

Photochemical rearrangements of diaryl ketones themselves are also known. acs.orgacs.org Upon photo-excitation, diaryl ketones can form long-lived triplet states with biradical reactivity, which can lead to various transformations, including photocyclization. researchgate.netbaranlab.org A study on the synthesis of benzoylpyridines mentions a proposed mechanism involving the formation of a ketyl radical intermediate under photochemical conditions. nih.gov

| Rearrangement | Required Precursor/Condition | General Transformation | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Formation of the oxime, followed by acid catalysis. | Oxime to Amide | acs.orgwikipedia.orgmasterorganicchemistry.comacs.org |

| Fries Rearrangement | Conversion to a phenolic ester, followed by Lewis acid catalysis. | Phenolic Ester to Hydroxy Aryl Ketone | wikipedia.orgsigmaaldrich.com |

| Photo-Fries Rearrangement | Conversion to a phenolic ester, followed by UV irradiation. | Phenolic Ester to Hydroxy Aryl Ketone (Radical Mechanism) | wikipedia.orgrsc.org |

| Photochemical Rearrangement | UV irradiation. | Can lead to various products, including cyclized compounds. | acs.orgacs.orgresearchgate.netbaranlab.org |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for understanding the reaction mechanisms of this compound. While specific experimental or computational studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from well-established mechanisms for related 2-chloropyridine and aryl halide systems. The primary reactive sites of this compound are the chloro-substituted carbon on the pyridine ring, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

In nucleophilic aromatic substitution (SNAr) reactions, the 2-chloro substituent on the pyridine ring is displaced by a nucleophile. The reaction generally proceeds through a high-energy intermediate known as a Meisenheimer complex, or via a concerted mechanism with a Meisenheimer-like transition state. The presence of the electron-withdrawing benzoyl group at the 5-position and the nitrogen atom within the pyridine ring activates the molecule towards nucleophilic attack at the C2 position.

Molecular orbital calculations on various 2-chloropyridine derivatives have shown that the reaction rate is influenced by the electron-withdrawing strength of the substituents. researchgate.net For this compound, the reaction with a nucleophile (Nu-) would proceed through the formation of a negatively charged intermediate where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction's feasibility and rate.

Table 1: Postulated Intermediates and Transition States in SNAr of this compound

| Step | Description | Structure |

| Initial State | Reactants: this compound and a nucleophile. | |

| Transition State 1 | The nucleophile attacks the C2 carbon, leading to a Meisenheimer-like transition state with developing negative charge on the pyridine ring. | |

| Meisenheimer Intermediate | A resonance-stabilized anionic intermediate is formed. | |

| Transition State 2 | The chloride ion begins to depart, leading to the reformation of the aromatic ring. | |

| Final Product | The substituted pyridine product is formed. |

Note: The structures are illustrative representations of the proposed mechanistic pathway.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates.

The generally accepted mechanism for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki and related reactions) or Ligand Exchange (for Buchwald-Hartwig): In a Suzuki coupling, the organoboron compound transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Anionic palladium complexes, such as [Pd(0)L2Cl]-, have been proposed as the effective catalytic species rather than the neutral Pd(0)L2 complex. nih.gov The nature of the ligands (L) on the palladium is critical for the efficiency of the catalytic cycle.

Table 2: Key Intermediates in a Generic Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Step | Intermediate/Transition State | Description |

| Catalyst Activation | Pd(0)Ln | The active palladium(0) catalyst. |

| Oxidative Addition | Ar-Pd(II)(Cl)Ln | The Pd(0) catalyst adds to the C-Cl bond of the pyridine ring to form a Pd(II) species. (Ar = 5-(4-Bromobenzoyl)pyridin-2-yl) |

| Transmetalation | [Ar-Pd(II)(R)Ln] | The organic group (R) from the organoboron reagent replaces the chloride on the palladium center. |

| Reductive Elimination | Transition State | The two organic groups (Ar and R) are brought into proximity, leading to C-C bond formation. |

| Product Formation | Ar-R and Pd(0)Ln | The desired biaryl product is released, and the Pd(0) catalyst is regenerated. |

Note: L represents the supporting ligands, and n is the number of ligand molecules.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. For 5-(4-Bromobenzoyl)-2-chloropyridine, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. For instance, the spectrum for the related compound 2-amino-5-chloropyridine (B124133) has been recorded and analyzed, providing a basis for comparison. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra of molecules, which aids in the assignment of experimental bands. researchgate.netresearchgate.net The analysis of similar structures, such as chloropyridazines, further informs the interpretation of the vibrational modes of substituted pyridines. researchgate.net

Key expected vibrational frequencies for this compound would include:

C=O stretching: A strong absorption band characteristic of the ketone carbonyl group.

C-Cl stretching: A band in the fingerprint region corresponding to the chloro-substituent on the pyridine (B92270) ring.

C-Br stretching: A low-frequency band associated with the bromo-substituent on the benzoyl group.

Aromatic C-H and C=C stretching: Multiple bands in the higher frequency region representing the vibrations of the pyridine and benzene (B151609) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the protons on the pyridine and benzene rings. The chemical shifts and coupling patterns of these signals are dictated by the electronic effects of the substituents (the chloro, bromo, and benzoyl groups). For example, in the spectrum of the similar compound 2-(4-bromophenyl)pyridine (B1270735), the aromatic protons appear in the range of δ 7.21–8.71 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl group would be expected to resonate at a significantly downfield chemical shift. The carbons attached to the chlorine and bromine atoms would also exhibit characteristic shifts due to the electronegativity of these halogens. For comparison, the ¹³C NMR spectrum of 2-(4-bromophenyl)pyridine shows signals in the range of δ 120.3–156.2 ppm. rsc.org Advanced NMR techniques can further aid in the complete assignment of all proton and carbon signals. ipb.pt

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons on both rings, with specific splitting patterns based on their positions. |

| ¹³C | 120 - 195 | Includes aromatic carbons, the carbonyl carbon (downfield), and carbons bonded to halogens. |

Mass Spectrometry Investigations (e.g., LC-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) are commonly employed.

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic pattern peaks (M+2, M+4) which are a definitive indicator of the presence of these halogens. Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, as well as the loss of the halogen atoms. In a study of a related synthesized compound, 5-O-4-Chlorobenzoylpinostrobin, LC-HRMS analysis was used to confirm the molecular weight of the synthesized product. ajgreenchem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structure of a related compound, 5-chloropyridine-2,3-diamine, has been reported. nih.gov This study revealed a nearly planar molecule with specific hydrogen bonding and π-stacking interactions that dictate its supramolecular assembly. nih.gov It is plausible that this compound also forms a well-ordered crystalline structure amenable to X-ray diffraction analysis.

Advanced X-ray Spectroscopic Techniques (e.g., PXRD, GIXS, XR measurements)

Advanced X-ray techniques can provide further structural information, especially for thin films and powdered samples.

Powder X-ray Diffraction (PXRD): This technique is used to identify crystalline phases and to determine the degree of crystallinity of a powdered sample. It can be used to characterize the bulk material of this compound.

Grazing Incidence X-ray Scattering (GIXS) and X-ray Reflectivity (XR): These are surface-sensitive techniques primarily used for the characterization of thin films. mdpi.com If this compound were to be used in the fabrication of thin-film devices, these techniques would be crucial for understanding the molecular orientation and ordering at interfaces. mdpi.com

Computational and Theoretical Chemistry Analyses

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with a high degree of accuracy. For 5-(4-Bromobenzoyl)-2-chloropyridine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. Studies on related halogenated pyridines and pyrimidines routinely employ DFT to elucidate the effects of halogen substitution on the electronic properties of the aromatic ring. rsc.orgnih.gov

An analysis of the electronic structure of this compound would reveal the distribution of electron density and the nature of its chemical bonds. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In analogous pyridine (B92270) derivatives, the HOMO is often a delocalized π orbital extending over the pyridine ring, with potential contributions from the halogen substituents. rsc.org The LUMO is typically also a π* anti-bonding orbital. The energies of these orbitals are influenced by the electron-withdrawing effects of the chlorine atom on the pyridine ring and the bromine atom on the benzoyl group. This analysis helps in predicting the sites most susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT analysis, not actual calculated values for this compound.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. By simulating the vibrational modes, it is possible to predict the infrared (IR) and Raman spectra. Similarly, the electronic transitions can be calculated to predict the UV-Visible spectrum. For halogenated pyridines, DFT has been successfully used to assign vibrational frequencies. rsc.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The accuracy of these predictions provides a powerful tool for structural elucidation.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectrum Type | Predicted Wavenumber/Shift | Corresponding Functional Group/Atom |

| IR | ~1680 cm⁻¹ | C=O (Benzoyl carbonyl stretch) |

| ¹³C NMR | ~190 ppm | C=O (Benzoyl carbonyl carbon) |

| ¹³C NMR | ~150 ppm | C-Cl (Carbon on pyridine ring) |

| ¹H NMR | 7.5-8.5 ppm | Aromatic protons |

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT analysis, not actual predicted values for this compound.

DFT can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the thermodynamic feasibility (change in Gibbs free energy) and kinetic barriers (activation energy) of a reaction can be determined. For instance, the synthesis might involve a Friedel-Crafts acylation or a coupling reaction. DFT analysis of the intermediates and transition states in such reactions can help in optimizing reaction conditions to improve yield and reduce byproducts. rsc.org

Molecular Modeling and Simulation Studies

While DFT focuses on the electronic structure of a single molecule, molecular modeling and simulation techniques can explore the conformational landscape and intermolecular interactions of this compound. These methods are particularly useful for predicting how the molecule might interact with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov

Molecular dynamics (MD) simulations, for example, can model the behavior of the molecule over time in a simulated environment (e.g., in water or a lipid bilayer). This can reveal the preferred conformations of the molecule, which are governed by the rotational freedom around the single bonds connecting the pyridine ring, the carbonyl group, and the bromophenyl ring. Understanding the conformational flexibility is crucial for predicting its ability to bind to a specific biological target.

Cheminformatics and Scaffold Analysis Methodologies

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, a cheminformatics approach would focus on its structural scaffold. The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs due to its ability to form favorable interactions with biological targets. nih.govrsc.org

Scaffold analysis would involve comparing the (benzoyl)pyridine core of this molecule to databases of known bioactive compounds. This can help in identifying potential biological targets and predicting possible biological activities. By analyzing properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, cheminformatics tools can assess the "drug-likeness" of this compound according to established guidelines like Lipinski's rule of five. Such analyses are valuable in the early stages of drug discovery to prioritize compounds for further investigation. nih.gov

Applications in Medicinal Chemistry Research in Vitro Focus

Scaffold Design and Optimization Strategies

The structural attributes of 5-(4-Bromobenzoyl)-2-chloropyridine make it an attractive scaffold for modification and optimization in the pursuit of potent and selective therapeutic agents.

Exploration of this compound as a Privileged Scaffold

The pyridine (B92270) ring, a core component of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.govnih.govrsc.org This concept refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the discovery of new drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system allows for various substitutions, enabling the fine-tuning of electronic and steric properties to optimize interactions with specific biological targets. rsc.orgresearchgate.net The presence of the 4-bromobenzoyl group and the reactive 2-chloro substituent on the pyridine ring of the title compound provides key anchor points for extensive chemical modification, allowing for the generation of large and diverse compound libraries. researchgate.net This inherent versatility has led to the development of numerous pyridine-based therapeutic agents approved by the FDA. rsc.orgresearchgate.net

Scaffold Hopping and Core Structure Modification

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a structurally different moiety while retaining similar biological activity. rsc.orgresearchgate.net This approach is employed to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and to navigate around existing patents. researchgate.net Pyridine-annulated purines, for instance, have been designed based on scaffold hopping and hybridization of known anticancer agents. rsc.orgresearchgate.net This strategy has led to the discovery of novel apoptotic anticancer agents, demonstrating the potential of modifying and replacing the core pyridine structure to generate new therapeutic candidates. rsc.orgnih.gov

In Vitro Biological Activity Evaluation of Derivatives

The derivatization of the this compound scaffold has yielded a plethora of compounds with significant in vitro biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity against Bacterial and Fungal Strains

Derivatives of pyridine have demonstrated notable in vitro activity against a range of pathogenic bacteria and fungi. The introduction of various substituents onto the pyridine ring can significantly influence the antimicrobial spectrum and potency. For example, certain pyridine-pyrimidine hybrids have shown excellent antibacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/mL against E. coli, S. aureus, and S. pyogenes. Similarly, other fused pyridine derivatives have displayed potent antimicrobial effects against strains like Bacillus mycoides and the fungus Candida albicans. researchgate.net The structure-activity relationship (SAR) studies often reveal that the presence of electron-withdrawing groups can enhance antibacterial efficacy.

Anticancer Potential in Cell Line Models (e.g., MCF)

The pyridine scaffold is a key component in numerous anticancer agents. Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including the human breast cancer cell line MCF-7. Novel pyridine-urea derivatives have shown exceptional anti-proliferative activity against MCF-7 cells, with some compounds demonstrating significantly lower IC50 values than the standard drug doxorubicin. nih.gov For instance, one derivative exhibited an IC50 of 0.22 µM after 48 hours of treatment. nih.gov Pyrazolo-pyridine derivatives have also been identified as potent agents against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov These compounds often induce apoptosis and can cause cell cycle arrest, highlighting their potential as leads for new anticancer therapies. nih.govacs.org

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase)

Derivatives based on the pyridine scaffold have been extensively studied as inhibitors of various enzymes implicated in disease.

Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. rsc.orgebi.ac.uk Some of these compounds have shown potent inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. rsc.orgebi.ac.uknih.govmdpi.com For example, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives exhibited Ki values between 19.5 and 48.6 nM against hCA IX. ebi.ac.uk

Acetylcholinesterase and Butyrylcholinesterase Inhibition: In the context of Alzheimer's disease research, pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Novel N-benzyl pyridinium-curcumin derivatives have demonstrated potent AChE inhibition, with some compounds showing IC50 values in the nanomolar range, even more potent than the reference drug tacrine. tandfonline.com Other pyridine derivatives have also shown significant inhibitory activity against both AChE and BChE, with IC50 values ranging from the nanomolar to the low micromolar scale. nih.govresearchgate.netnih.gov

Neuroprotective Properties in Cellular Assays

There is no publicly available information from in vitro studies or cellular assays that investigates the potential neuroprotective properties of this compound.

Structure-Activity Relationship (SAR) Investigations

No published literature could be found that explores the structure-activity relationships of this compound or its analogues in the context of neuroprotective or any other biological activity. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological effects and for guiding the design of more potent and selective molecules.

Molecular Docking and Ligand-Protein Interaction Studies

There is a lack of publicly available molecular docking studies for this compound. Such computational analyses are instrumental in predicting the binding affinity and mode of interaction between a small molecule and a protein target, thereby providing insights into its potential mechanism of action. Without these studies, the potential molecular targets of this compound remain unknown.

While research exists on related chemical scaffolds, such as benzoylpyridines and chloropyridines, the strict focus on this compound as per the user's request precludes the inclusion of this information. The scientific community has yet to publish research that would populate these critical areas of investigation for this particular compound.

常见问题

Q. What synthetic methodologies are most effective for preparing 5-(4-Bromobenzoyl)-2-chloropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoyl chloride with a substituted pyridine precursor. Key steps include:

- Nucleophilic substitution : Use 2-chloropyridine derivatives as starting materials, reacting with 4-bromobenzoyl chloride under anhydrous conditions with a base (e.g., triethylamine) to facilitate acylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl resonance (C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] at m/z ~310–315) .

- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95%) .

Q. How should researchers handle safety risks associated with brominated and chlorinated intermediates during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive intermediates like 4-bromobenzoyl chloride .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile reagents .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Analyze dihedral angles between the benzoyl and pyridine rings to confirm planarity (expected <10°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, halogen bonding) to explain packing motifs .

- Data Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) .

Q. What strategies can address contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Controlled Kinetic Studies : Vary temperature (25–80°C) and solvent polarity (DMF vs. THF) to identify rate-determining steps .

- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways and distinguish SN1 vs. SN2 mechanisms .

- Competitive Experiments : Co-react with alternative nucleophiles (e.g., amines vs. thiols) to map electronic effects on substitution selectivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., kinase inhibitors) based on halogen-bonding interactions .

- QSAR Analysis : Correlate substituent electronegativity (Cl, Br) with bioactivity using Hammett σ constants .

- ADMET Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.5–3.0 for blood-brain barrier penetration) .

Data Contradiction and Validation

Q. How should researchers validate conflicting melting point reports for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting transitions at 5°C/min heating rate under nitrogen. Compare with literature values (e.g., 145–150°C) .

- Sample Recrystallization : Repurify using distinct solvents (acetonitrile vs. ethyl acetate) to rule out polymorphic effects .

- Collaborative Replication : Share samples with independent labs to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。